2,2'-Dinaphthyl ether

Beschreibung

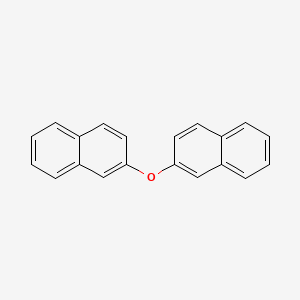

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-naphthalen-2-yloxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRLNYVDCIYXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210205 | |

| Record name | Di-2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-80-9 | |

| Record name | 2-Naphthyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2'-Dinaphthyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2'-Dinaphthyl ether, also known as 2,2'-oxydinaphthalene, is an aromatic ether with the chemical formula C₂₀H₁₄O.[1][2][3] It is a symmetrical ether composed of two naphthyl groups linked by an oxygen atom. This compound serves as a key intermediate in organic synthesis and is noted as an impurity in the production of the antifungal agent Tolnaftate.[4][5] A thorough understanding of its physical properties is essential for its application in analytical method development, quality control, and various research contexts.[4][5] This guide provides a comprehensive overview of the core physical and spectral properties of 2,2'-Dinaphthyl ether, supplemented with standard experimental methodologies and logical workflows for its characterization.

Core Physical Properties

The fundamental physical characteristics of 2,2'-Dinaphthyl ether are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₄O | [1][2][3] |

| Molecular Weight | 270.33 g/mol | [1][2][3] |

| CAS Registry Number | 613-80-9 | [1][2] |

| Appearance | White to light yellow or pale cream/brown powder/crystal | [3][6] |

| Melting Point | 101.0 - 107.0 °C | [6][7] |

| Boiling Point | 250 °C at 19 mmHg | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1][2] |

| Density | ~1.07 g/cm³ (rough estimate) | [1][2] |

| Refractive Index | ~1.6700 (estimate) | [1][2] |

Experimental Protocols for Property Determination

While specific experimental reports for 2,2'-dinaphthyl ether are not detailed in common literature, the following standard laboratory protocols are employed to determine the key physical properties listed above.

1. Melting Point Determination:

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

-

Methodology (Capillary Method):

-

A small, dry sample of 2,2'-dinaphthyl ether is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

-

2. Boiling Point Determination at Reduced Pressure:

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For substances that may decompose at their atmospheric boiling point, the measurement is taken at a reduced pressure (vacuum).

-

Methodology (Distillation):

-

A sample of 2,2'-dinaphthyl ether is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the system pressure is lowered to the desired level (e.g., 19 mmHg).

-

The flask is heated gently.

-

The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer. This temperature is the boiling point at that specific pressure.

-

3. Solubility Assessment:

-

Principle: Solubility is the ability of a solute (solid) to dissolve in a solvent (liquid) to form a homogeneous solution.

-

Methodology:

-

A small, measured amount of 2,2'-dinaphthyl ether is added to a test tube containing a specific volume of the solvent (e.g., DMSO, Methanol).

-

The mixture is agitated at room temperature to observe for dissolution.

-

If the substance does not dissolve, the mixture is gently heated while observing for changes.

-

Solubility is qualitatively described (e.g., soluble, slightly soluble, insoluble) based on these observations.[1][2]

-

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the identification and characterization of a chemical compound such as 2,2'-Dinaphthyl ether.

Spectral Properties

Spectroscopic analysis is critical for confirming the structure and identity of 2,2'-dinaphthyl ether.

-

Infrared (IR) Spectroscopy: Aromatic ethers like 2,2'-dinaphthyl ether are expected to show a characteristic strong C-O stretching absorption.[8] Generally, aryl ethers exhibit two strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).[9] The NIST WebBook confirms the availability of a gas-phase IR spectrum for this compound, which would detail these and other characteristic peaks.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on carbons adjacent to the ether oxygen are deshielded and typically appear in the 3.4-4.5 ppm region.[8][9] For 2,2'-dinaphthyl ether, the aromatic protons on the naphthalene rings would produce a complex series of signals in the aromatic region of the spectrum.

-

¹³C NMR: Carbon atoms bonded to the ether oxygen are also shifted downfield, typically appearing in the 50-80 δ range.[9]

-

-

Mass Spectrometry (MS): The mass spectrum of 2,2'-dinaphthyl ether provides its molecular weight. The NIST WebBook indicates the availability of its mass spectrum, which would show the molecular ion peak (M+) corresponding to its molecular weight of approximately 270.33 g/mol .[11] The fragmentation pattern would be characteristic of the stable naphthyl groups.

References

- 1. 2,2'-Dinaphthyl Ether price,buy 2,2'-Dinaphthyl Ether - chemicalbook [chemicalbook.com]

- 2. 2,2'-Dinaphthyl Ether | 613-80-9 [amp.chemicalbook.com]

- 3. 2,2'-Dinaphthyl Ether | CymitQuimica [cymitquimica.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2,2'-Dinaphthyl ether, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,2'-Dinaphthyl Ether | 613-80-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 2,2'-Dinaphthyl ether [webbook.nist.gov]

- 11. 2,2'-Dinaphthyl ether [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Structure and Conformation of 2,2'-Dinaphthyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure, synthesis, and conformational properties of 2,2'-dinaphthyl ether (also known as 2,2'-oxydinaphthalene). While a simple diaryl ether in composition, its bulky naphthyl substituents introduce significant steric considerations that dictate its three-dimensional structure and potential interactions in chemical systems. This document collates spectroscopic information, outlines a standard synthesis protocol, and presents a conformational analysis based on data from closely related structural analogs.

Chemical and Spectroscopic Properties

2,2'-Dinaphthyl ether is a symmetrical aromatic ether. Its fundamental properties are summarized in the table below. Due to the absence of published, fully assigned NMR spectra in the searched literature, typical chemical shift ranges for the key nuclei are provided based on established principles of NMR spectroscopy.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₄O | [1] |

| Molecular Weight | 270.33 g/mol | [1] |

| CAS Number | 613-80-9 | [1] |

| Appearance | White to light yellow crystalline powder | - |

| Mass Spectrometry | Major fragments and spectral data available from the NIST WebBook. | [1] |

| Infrared (IR) Spectrum | Key absorptions include C-O-C stretching (~1200-1250 cm⁻¹). Gas-phase spectrum available from NIST. | [1] |

| ¹H NMR (Estimated) | Aromatic protons (Ar-H) expected in the range of 7.0 - 8.0 ppm. | [2][3] |

| ¹³C NMR (Estimated) | Aromatic carbons (Ar-C) expected from 110-140 ppm. Carbons bonded to the ether oxygen (C-O) are expected in the 150-160 ppm range. | [4][5] |

Chemical Structure

The chemical structure of 2,2'-dinaphthyl ether consists of two naphthalene rings linked by an oxygen atom at their respective C2 positions. The IUPAC numbering scheme for the naphthalene rings is critical for spectroscopic assignment and describing substituent positions.

Experimental Protocols

Synthesis via Ullmann Condensation

The most common method for synthesizing diaryl ethers is the Ullmann condensation. The following is a representative protocol for the synthesis of 2,2'-dinaphthyl ether from 2-bromonaphthalene and 2-naphthol.

Materials:

-

2-Bromonaphthalene (1.0 mmol, 1.0 equiv)

-

2-Naphthol (1.2 mmol, 1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.2 mmol, 20 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (10 mL)

Procedure:

-

To an oven-dried Schlenk tube, add 2-bromonaphthalene, 2-naphthol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

-

Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

-

Stir the reaction for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts and the catalyst.

-

Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,2'-dinaphthyl ether.

Conformational Analysis

The conformation of diaryl ethers is primarily defined by the C-O-C bond angle (θ) and the two torsion (dihedral) angles (φ₁, φ₂) describing the rotation of the aryl groups relative to the C-O-C plane. Due to the lack of a published crystal structure for 2,2'-dinaphthyl ether, we present the crystallographic data for diphenyl ether as a foundational analog and discuss the expected conformational differences.

Structural Data of Diphenyl Ether (Analog)

Diphenyl ether represents the simplest diaryl ether and provides a baseline for understanding the geometry of the ether linkage. Its solid-state structure has been determined by X-ray crystallography.

| Parameter | Value | Reference(s) |

| CSD Identifier | CCDC 253210 | [6] |

| C-O Bond Length | ~1.39 - 1.41 Å | [7] |

| C-O-C Bond Angle (θ) | ~118° - 120° | [7] |

| Ground State Dihedral Angles (φ₁, φ₂) | ~30° / ~30° (calculated) | [7] |

Note: These values are for diphenyl ether and serve as an approximation. The actual values for 2,2'-dinaphthyl ether may differ.

Predicted Conformation of 2,2'-Dinaphthyl Ether

The conformation of 2,2'-dinaphthyl ether is a balance between the π-conjugation of the naphthyl systems with the oxygen lone pairs (which would favor planarity) and the significant steric hindrance between the naphthyl rings (which favors a twisted, non-planar structure).

-

C-O-C Bond Angle (θ): The C-O-C angle is expected to be similar to or slightly wider than that in diphenyl ether, likely in the range of 118-122° . The bulky naphthyl groups may cause a slight opening of this angle to relieve steric strain.

-

Dihedral Angles (φ₁, φ₂): Unlike diphenyl ether, the steric clash in 2,2'-dinaphthyl ether is not just between the ortho-hydrogens (at C1/C1' and C3/C3') but involves the entire peri-region of the opposing naphthyl ring. This increased steric demand makes a planar or near-planar conformation highly unfavorable. The molecule will adopt a twisted or "propeller-like" conformation. The ground-state dihedral angles (φ₁, φ₂) are predicted to be significantly larger than in diphenyl ether, likely in the range of 40-60° . This twisted conformation minimizes steric repulsion while retaining some degree of electronic communication between the naphthyl rings and the ether oxygen.

The energy barrier to rotation around the C-O bonds is expected to be relatively low, allowing the molecule to be conformationally flexible in solution at room temperature.

Conclusion

2,2'-Dinaphthyl ether is a sterically demanding molecule whose three-dimensional structure is dominated by the need to minimize repulsion between the two bulky naphthyl rings. While it shares the fundamental diaryl ether linkage with simpler molecules like diphenyl ether, its conformational landscape is significantly different. It is predicted to adopt a highly twisted, non-planar propeller conformation with C-C-O-C dihedral angles in the range of 40-60°. This structural insight is crucial for professionals in drug development and materials science, as the shape and electronic properties of such molecules dictate their potential for forming host-guest complexes, their packing in the solid state, and their overall utility as scaffolds in larger molecular designs. Further experimental and computational studies are warranted to precisely define its structural parameters.

References

- 1. 2,2'-Dinaphthyl ether [webbook.nist.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Data Analysis of 2,2'-Dinaphthyl Ether (CAS 613-80-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dinaphthyl ether (CAS 613-80-9). The information is compiled from various spectral databases and is intended to assist researchers in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2,2'-Dinaphthyl ether.

1H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

(Note: While literature suggests the availability of 1H NMR data for this compound, specific peak assignments and coupling constants were not found in the public databases searched.)

13C NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

(Note: While literature suggests the availability of 13C NMR data for this compound, specific peak assignments were not found in the public databases searched.)

IR (Infrared) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1500 | Medium | Aromatic C=C stretch |

| ~1240 | Strong | Aryl ether C-O stretch |

| ~850 | Strong | Aromatic C-H out-of-plane bend |

| ~740 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 270 | 100 | [M]+ (Molecular Ion) |

| 143 | ~30 | [C10H7O]+ |

| 115 | ~20 | [C9H7]+ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized for the analysis of a solid aromatic compound like 2,2'-Dinaphthyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid 2,2'-Dinaphthyl ether sample is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.

Instrumentation and Data Acquisition (1H and 13C NMR):

-

Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 400 MHz for 1H and 100 MHz for 13C is typically used.

-

Temperature: The experiment is conducted at a constant temperature, usually 298 K (25 °C).

-

1H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

13C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more, due to the low natural abundance of 13C.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of the solid 2,2'-Dinaphthyl ether is finely ground in an agate mortar.

-

About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground to a fine, homogeneous powder.

-

A portion of the mixture is transferred to a pellet-pressing die.

-

The die is placed in a hydraulic press, and pressure is applied to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Procedure: A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder, and the spectrum is acquired.

Mass Spectrometry (MS) - Electron Ionization (EI)

Sample Introduction:

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.

Instrumentation and Data Acquisition:

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Typically m/z 50-500.

-

Data Acquisition: The instrument is tuned and calibrated using a known standard. The mass spectrum of the sample is then acquired.

Visualizations

General Workflow for Spectroscopic Analysis of a Solid Organic Compound

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

The Synthesis of 2,2'-Oxydinaphthalene: A Technical Guide to its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2,2'-Oxydinaphthalene, a significant diaryl ether. The document traces the historical discovery of its synthetic routes, from the seminal Ullmann condensation to modern, catalyst-free methodologies. It provides detailed experimental protocols for key synthesis methods, quantitative data for comparative analysis, and mechanistic insights visualized through reaction pathway diagrams. This guide serves as a comprehensive resource for chemists in research and development, offering a practical understanding of the synthesis and chemical properties of 2,2'-Oxydinaphthalene.

Historical Context and Discovery

The synthesis of diaryl ethers, including 2,2'-Oxydinaphthalene (also known as 2,2'-dinaphthyl ether), is historically rooted in the groundbreaking work of Fritz Ullmann. In 1905, Ullmann reported a method for the formation of diaryl ethers through the copper-catalyzed reaction of phenols with aryl halides, a transformation now known as the Ullmann condensation.[1] This reaction became a cornerstone of aryl ether synthesis for much of the 20th century.

The classical Ullmann reaction for synthesizing 2,2'-Oxydinaphthalene involves the coupling of 2-naphthol with a 2-halonaphthalene, typically 2-bromonaphthalene, in the presence of a copper catalyst at elevated temperatures.[2][3] Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200 °C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like pyridine or N,N-dimethylformamide (DMF).[2] The reaction was particularly effective for aryl halides activated by electron-withdrawing groups.

Over the years, significant advancements have been made to the Ullmann condensation, including the development of more sophisticated catalyst systems. The use of soluble copper salts in combination with ligands such as diamines and amino acids has allowed for milder reaction conditions and improved yields.

A significant evolution in the synthesis of diaryl ethers, including 2,2'-Oxydinaphthalene, has been the development of catalyst-free methods. A notable example is the reaction of 2-naphthol with itself in the presence of a strong base like potassium tert-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). This approach offers a more environmentally benign and often more efficient alternative to the classical copper-catalyzed methods.

Core Synthetic Methodologies

Two primary methodologies for the synthesis of 2,2'-Oxydinaphthalene are detailed below: the classical Ullmann condensation and a modern, catalyst-free approach.

Classical Ullmann Condensation

The Ullmann condensation remains a relevant method for the synthesis of 2,2'-Oxydinaphthalene. The reaction typically involves the coupling of a 2-halonaphthalene with 2-naphthol in the presence of a copper catalyst and a base.

Reaction Scheme:

Materials:

-

2-Bromonaphthalene

-

2-Naphthol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium chloride solution, saturated (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromonaphthalene (1.0 equiv), 2-naphthol (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine as the solvent.

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with toluene.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2,2'-Oxydinaphthalene.

Catalyst-Free Synthesis using Potassium tert-Butoxide

A more modern and efficient method for the synthesis of 2,2'-Oxydinaphthalene involves the self-condensation of 2-naphthol mediated by a strong base, potassium tert-butoxide, in a polar aprotic solvent.

Reaction Scheme:

Materials:

-

2-Naphthol

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (2.0 equiv) and anhydrous DMSO.

-

Stir the mixture at room temperature until the 2-naphthol is completely dissolved.

-

Carefully add potassium tert-butoxide (1.0 equiv) portion-wise to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 2,2'-Oxydinaphthalene.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2,2'-Oxydinaphthalene via the Ullmann condensation and the catalyst-free method. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Ullmann Condensation | Catalyst-Free Method |

| Starting Materials | 2-Bromonaphthalene, 2-Naphthol | 2-Naphthol |

| Catalyst | Copper(I) Iodide | None |

| Base | Potassium Carbonate | Potassium tert-Butoxide |

| Solvent | Pyridine | Dimethyl Sulfoxide (DMSO) |

| Temperature | Reflux (~115 °C) | 80-100 °C |

| Reaction Time | 24 hours | 4-6 hours |

| Typical Yield | 60-75% | 80-90% |

Mechanistic Pathways

The mechanisms for the Ullmann condensation and the potassium tert-butoxide mediated synthesis of 2,2'-Oxydinaphthalene are distinct.

Ullmann Condensation Mechanism

The mechanism of the Ullmann diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4]

-

Formation of Copper Alkoxide: The reaction initiates with the deprotonation of 2-naphthol by the base to form a naphthoxide anion, which then reacts with the Cu(I) catalyst to form a copper(I) naphthoxide species.

-

Oxidative Addition: The aryl halide (2-bromonaphthalene) undergoes oxidative addition to the copper(I) naphthoxide, forming a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether (2,2'-Oxydinaphthalene) and regenerate the Cu(I) catalyst.

Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.

Potassium tert-Butoxide Mediated Mechanism

The catalyst-free synthesis proceeds via a nucleophilic aromatic substitution-like mechanism, where the strong base plays a crucial role.

-

Deprotonation: Potassium tert-butoxide, a strong, non-nucleophilic base, deprotonates 2-naphthol to form the highly nucleophilic potassium naphthoxide.[5]

-

Nucleophilic Attack: The naphthoxide anion then acts as a nucleophile, attacking the carbon atom of another 2-naphthol molecule at the position ortho or para to the hydroxyl group. In the case of 2-naphthol, the attack likely proceeds through an intermediate that facilitates the elimination of a water molecule.

-

Elimination and Aromatization: A subsequent elimination of a water molecule leads to the formation of the stable aromatic diaryl ether, 2,2'-Oxydinaphthalene.

Caption: Proposed mechanism for the KOtBu-mediated synthesis.

Conclusion

The synthesis of 2,2'-Oxydinaphthalene has evolved from the historically significant but often harsh Ullmann condensation to more efficient and milder catalyst-free methods. The classical copper-catalyzed approach remains a viable option, particularly with modern ligand systems. However, the potassium tert-butoxide-mediated synthesis offers a compelling alternative with high yields, shorter reaction times, and the avoidance of transition metal catalysts. The choice of synthetic route will depend on factors such as substrate availability, cost considerations, and desired reaction conditions. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions in the synthesis of this important diaryl ether.

References

- 1. jsynthchem.com [jsynthchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Diaryl Ethers, Exemplified by a 2,2'-Dinaphthyl Ether Analog

A comprehensive search of crystallographic databases reveals that a definitive single-crystal X-ray structure of 2,2'-Dinaphthyl ether (CAS 613-80-9) is not publicly available. To provide researchers, scientists, and drug development professionals with a detailed technical guide on the structural analysis of this class of compounds, this whitepaper presents the crystal structure analysis of a closely related analog, 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene . This example will delineate the experimental protocols and data presentation crucial for such analyses.

The determination of the three-dimensional atomic arrangement in a crystal is paramount for understanding its chemical and physical properties, which is of particular interest in drug design and materials science.[1] Single-crystal X-ray diffraction stands as the most powerful technique for elucidating this intricate molecular architecture.[2]

I. Data Presentation: Crystallographic and Refinement Data

The quantitative data obtained from the single-crystal X-ray diffraction analysis of 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene are summarized in the tables below. This data provides a complete description of the crystal lattice and the atomic arrangement within it.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₃₄H₂₄Cl₂O₂ |

| Formula Weight | 535.43 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.1983(3) Å |

| b | 14.6094(4) Å |

| c | 16.3263(4) Å |

| α | 90° |

| β | 92.622(2)° |

| γ | 90° |

| Volume | 2668.19(12) ų |

| Z | 4 |

| Calculated Density | 1.332 Mg/m³ |

| Absorption Coefficient | 0.273 mm⁻¹ |

| F(000) | 1112 |

| Data Collection | |

| Diffractometer | Bruker SMART APEXII CCD |

| Reflections Collected | 10688 |

| Independent Reflections | 4153 [R(int) = 0.0191] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 4153 / 0 / 343 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2σ(I)] | R₁ = 0.0430, wR₂ = 0.1084 |

| R indices (all data) | R₁ = 0.0468, wR₂ = 0.1121 |

Table 2: Selected Bond Lengths (Å) [1]

| Bond | Length (Å) |

| Cl(1)-C(6) | 1.741(2) |

| Cl(2)-C(34) | 1.743(2) |

| O(1)-C(8) | 1.380(2) |

| O(1)-C(1) | 1.442(2) |

| O(2)-C(18) | 1.378(2) |

| O(2)-C(28) | 1.444(2) |

| C(1)-C(2) | 1.503(3) |

| C(17)-C(18) | 1.492(3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]

| Angle | Value (°) |

| C(8)-O(1)-C(1) | 117.34(14) |

| C(18)-O(2)-C(28) | 117.16(14) |

| O(1)-C(1)-C(2) | 108.01(15) |

| O(2)-C(28)-C(29) | 107.60(15) |

| Torsion Angle | Value (°) |

| C(9)-C(8)-O(1)-C(1) | -176.49(16) |

| C(19)-C(18)-O(2)-C(28) | -178.29(16) |

| C(8)-C(17)-C(18)-C(19) | 76.3(2) |

II. Experimental Protocols

The successful determination of a crystal structure relies on meticulous experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic data.

A. Synthesis and Crystallization

The synthesis of 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene was achieved by reacting (S)-BINOL with 2-chlorobenzyl bromide.[1]

-

Synthesis: (S)-1,1'-Bi-2-naphthol (1 equivalent) is dissolved in dry dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃) is added to the solution, followed by the dropwise addition of 2-chlorobenzyl bromide (2 equivalents). The reaction mixture is stirred at 333 K. After completion of the reaction, the mixture is worked up to yield the crude product.

-

Crystallization: The purified product is dissolved in a suitable solvent, such as chloroform, and heated briefly.[1] Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of the solvent over several hours.[1]

B. X-ray Data Collection and Structure Refinement

The collection of high-quality diffraction data is a critical step in the structure determination process.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data for 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene were collected on a Bruker SMART APEXII CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1] The data collection is typically performed at a controlled temperature, in this case, 293 K, to minimize thermal vibrations of the atoms.[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods. The structure is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors.[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

III. Visualization of the Experimental Workflow

The logical flow of the crystal structure analysis process is depicted in the following diagram.

This guide provides a foundational understanding of the methodologies and data presentation integral to the crystal structure analysis of diaryl ethers. While the specific structure of 2,2'-Dinaphthyl ether remains to be determined, the presented protocols and data for a close analog offer a valuable blueprint for researchers in the field. The detailed structural information gleaned from such analyses is indispensable for the rational design of novel molecules with tailored properties.

References

A Comprehensive Technical Guide on the Solubility Profile of 2,2'-Dinaphthyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,2'-Dinaphthyl ether (CAS: 613-80-9). Recognizing the limited availability of publicly accessible quantitative solubility data for this compound, this document focuses on delivering robust experimental protocols to enable researchers to determine its solubility in a range of common laboratory solvents. The methodologies described are standard in the chemical and pharmaceutical industries for the physicochemical characterization of organic compounds.

2,2'-Dinaphthyl ether, also known as 2,2'-oxydinaphthalene, is a solid, off-white to pale beige compound.[1][2] Its large, nonpolar aromatic structure suggests that its solubility will be favored in nonpolar organic solvents over polar solvents like water. While specific quantitative data is scarce, qualitative assessments indicate it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, particularly with heating.[1][2]

Quantitative Solubility Data

| Solvent | Molarity (mol/L) at 25°C | g/100 mL at 25°C | Observations |

| Nonpolar Solvents | |||

| Hexane | |||

| Toluene | |||

| Diethyl Ether | |||

| Chloroform | |||

| Dichloromethane | |||

| Polar Aprotic Solvents | |||

| Acetone | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Tetrahydrofuran (THF) | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Polar Protic Solvents | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Water |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The following protocol details a reliable method for determining the equilibrium solubility of 2,2'-Dinaphthyl ether in a chosen solvent. This method is based on the principle of allowing a supersaturated solution to reach equilibrium at a constant temperature, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment:

-

2,2'-Dinaphthyl ether (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 2,2'-Dinaphthyl ether to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that the solution is saturated.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. Preliminary studies may be conducted to determine the optimal equilibration time.

-

-

Separation of the Supernatant:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To remove any remaining solid particles, pass the solution through a syringe filter into a clean vial. Alternatively, the sample can be centrifuged, and the clear supernatant can then be sampled.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered supernatant with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2,2'-Dinaphthyl ether. A calibration curve prepared with known concentrations of 2,2'-Dinaphthyl ether in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in the desired units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2,2'-Dinaphthyl ether.

Caption: Workflow for Shake-Flask Solubility Determination.

References

In-depth Theoretical and Computational Analysis of 2,2'-Dinaphthyl Ether: A Review of Available Data

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific theoretical and computational studies focused exclusively on 2,2'-Dinaphthyl ether. While computational chemistry is a powerful tool for elucidating molecular structure, properties, and reactivity, dedicated research applying these methods to 2,2'-dinaphthyl ether appears to be limited.

This technical guide aims to provide a framework for such a study, outlining the key computational methodologies and theoretical considerations that would be essential for a thorough investigation of 2,2'-dinaphthyl ether. Due to the lack of specific published data for this molecule, this document will draw upon established computational protocols and findings for analogous compounds, such as other diaryl ethers and binaphthyl derivatives, to propose a detailed roadmap for future research.

Conformational Analysis and Rotational Barriers

A critical aspect of understanding the behavior of 2,2'-dinaphthyl ether is its conformational landscape. The molecule's flexibility is primarily dictated by the rotation around the two C-O bonds linking the naphthyl moieties. Computational methods, particularly Density Functional Theory (DFT), are ideally suited to explore this.

Proposed Computational Protocol for Conformational Analysis:

A robust computational workflow to investigate the conformational preferences and rotational energy barriers of 2,2'-dinaphthyl ether would involve the following steps:

-

Initial Geometry Optimization: The starting molecular structure of 2,2'-dinaphthyl ether would be optimized using a reliable DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-31G(d).

-

Potential Energy Surface (PES) Scan: To identify stable conformers and transition states, a relaxed PES scan would be performed by systematically rotating the C-O-C-C dihedral angles. This would map out the energy landscape as a function of the naphthyl groups' relative orientation.

-

Identification and Optimization of Stationary Points: Minima (stable conformers) and saddle points (transition states) on the PES would be identified. These stationary points would then be fully re-optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain accurate geometries and energies.

-

Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures to confirm their nature (no imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Calculation of Rotational Barriers: The energy difference between the lowest energy conformer and the transition states would yield the rotational energy barriers, providing insight into the flexibility of the molecule at different temperatures.

Expected Quantitative Data:

A comprehensive computational study would generate the following quantitative data, which would be best presented in a tabular format for clarity:

| Parameter | Description |

| Dihedral Angles (C-O-C-C) | The key dihedral angles defining the orientation of the naphthyl rings for each stable conformer and transition state. |

| Relative Energies (kcal/mol) | The energies of each conformer and transition state relative to the global minimum energy conformer. |

| Rotational Energy Barriers (kcal/mol) | The energy required to rotate from one stable conformer to another, calculated from the energy difference between the conformer and the corresponding transition state. |

| **Key Bond Lengths (Å) and Angles (°) ** | Important geometric parameters such as C-O bond lengths and C-O-C bond angles for each stationary point. |

| Dipole Moment (Debye) | The calculated dipole moment for each conformer, which can be correlated with its polarity. |

Electronic Structure and Properties

Understanding the electronic properties of 2,2'-dinaphthyl ether is crucial for predicting its reactivity and spectroscopic behavior. DFT calculations can provide valuable insights into the electron distribution and orbital energies.

Proposed Computational Protocol for Electronic Structure Analysis:

-

Single-Point Energy Calculations: Using the optimized geometries of the stable conformers, single-point energy calculations would be performed at a high level of theory to obtain accurate electronic energies.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be employed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Expected Quantitative Data:

The electronic structure analysis would yield the following data, which should be summarized in a table:

| Parameter | Description |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (eV) | Energy difference between the HOMO and LUMO. |

| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating the charge distribution. |

| Ionization Potential (eV) | The energy required to remove an electron. |

| Electron Affinity (eV) | The energy released when an electron is added. |

Theoretical Spectroscopic Analysis

Computational methods can be used to predict various types of spectra, which can then be compared with experimental data for validation.

Proposed Computational Protocols:

-

Vibrational Spectroscopy (IR and Raman): Following the frequency calculations on the optimized geometries, the theoretical infrared (IR) and Raman spectra can be simulated. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes.

-

NMR Spectroscopy: The nuclear magnetic shielding tensors for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These can then be converted to chemical shifts and compared with experimental NMR data to confirm the molecular structure.

Expected Quantitative Data:

| Spectrum Type | Calculated Parameters |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹), IR Intensities (km/mol) |

| Raman | Vibrational Frequencies (cm⁻¹), Raman Activities (Å⁴/amu) |

| ¹H NMR | Chemical Shifts (ppm) |

| ¹³C NMR | Chemical Shifts (ppm) |

Visualizations

To effectively communicate the results of these computational studies, various diagrams can be generated.

Computational Workflow Diagram

The overall process of a theoretical investigation can be visualized as a workflow.

Caption: A generalized workflow for the computational study of 2,2'-Dinaphthyl ether.

Conformational Energy Profile

A diagram illustrating the relative energies of conformers and the rotational barriers between them would be highly informative.

Caption: A hypothetical energy profile for the conformational changes in 2,2'-Dinaphthyl ether.

Conclusion

An In-depth Technical Guide to 2,2'-Dinaphthyl Ether: Properties, Synthesis, and Experimental Workflow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2'-Dinaphthyl ether. It includes a detailed experimental protocol for its synthesis via the Ullmann condensation reaction, a cornerstone of diaryl ether formation. Furthermore, this document presents a visual representation of the synthesis workflow to aid in experimental planning and execution.

Core Properties of 2,2'-Dinaphthyl Ether

2,2'-Dinaphthyl ether, also known as di-2-naphthyl ether or 2,2'-oxydinaphthalene, is an aromatic ether. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | C₂₀H₁₄O | [1][2][3] |

| Molecular Weight | 270.33 g/mol | [1][2][3] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 103.0 to 107.0 °C | |

| Purity | >99.0% (GC) | [1][3] |

| CAS Number | 613-80-9 | [1][2] |

Synthesis of 2,2'-Dinaphthyl Ether via Ullmann Condensation

The synthesis of 2,2'-Dinaphthyl ether can be effectively achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[4][5][6] This method is a fundamental tool in organic synthesis for the formation of diaryl ether linkages.

Experimental Protocol

This protocol is a general procedure adapted from established Ullmann-type diaryl ether syntheses.[4][7]

Materials:

-

2-Bromonaphthalene

-

2-Naphthol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexanes

-

Celite

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromonaphthalene (1.0 mmol), 2-naphthol (1.2 mmol), copper(I) iodide (5-10 mol%), and anhydrous potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous toluene (5-10 mL) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[4] The reaction is typically allowed to proceed for 12-24 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure 2,2'-Dinaphthyl ether.

-

Visualizing the Experimental Workflow

To further clarify the synthesis process, the following diagram illustrates the logical and experimental workflow of the Ullmann condensation for the preparation of 2,2'-Dinaphthyl ether.

Caption: Workflow for the Ullmann synthesis of 2,2'-Dinaphthyl ether.

References

- 1. 2,2'-Dinaphthyl Ether | CymitQuimica [cymitquimica.com]

- 2. 2,2'-Dinaphthyl Ether | 613-80-9 [amp.chemicalbook.com]

- 3. 2,2'-Dinaphthyl Ether, 10G | Labscoop [labscoop.com]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Core Characteristics of Di-beta-naphthyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-beta-naphthyl ether, also known as di(2-naphthyl) ether or 2,2'-dinaphthyl ether, is an aromatic ether characterized by the presence of two naphthyl groups linked by an oxygen atom. This guide provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic data, and established synthesis methodologies. While direct applications in drug development are not widely documented, the structural relationship to other bioactive naphthalene derivatives suggests its potential as a scaffold in medicinal chemistry. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this compound.

Chemical and Physical Properties

Di-beta-naphthyl ether is a white to off-white solid at room temperature. Its core structure consists of two naphthalene rings connected via an ether linkage at the beta (or 2) position of both rings.

Table 1: Physical and Chemical Properties of Di-beta-naphthyl Ether

| Property | Value | Reference |

| CAS Number | 613-80-9 | - |

| Molecular Formula | C₂₀H₁₄O | - |

| Molecular Weight | 270.33 g/mol | - |

| Melting Point | 105 °C | [1] |

| Boiling Point | 250 °C at 19 mmHg | [1] |

| Appearance | Off-White to Pale Beige Solid | [1] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated).[1] Insoluble in water. Generally soluble in common organic solvents like ethers and chloroform.[2] |

Spectroscopic Data

The structural elucidation of di-beta-naphthyl ether is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of di-beta-naphthyl ether shows a molecular ion peak corresponding to its molecular weight.

Table 2: Mass Spectrometry Data for Di-beta-naphthyl Ether

| m/z | Interpretation |

| 270 | [M]⁺ (Molecular Ion) |

| Additional fragmentation peaks may be observed |

Infrared (IR) Spectroscopy

-

C-O-C Asymmetric Stretch: A strong band typically in the region of 1270-1230 cm⁻¹.

-

C-O-C Symmetric Stretch: A band around 1075-1020 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1600-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for di-beta-naphthyl ether is not widely published. However, based on the structure, the following characteristic shifts can be predicted:

-

¹H NMR: The aromatic protons of the naphthalene rings would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the range of 110-160 ppm. The carbon atom directly attached to the ether oxygen would be shifted further downfield.

Synthesis of Di-beta-naphthyl Ether

The synthesis of di-beta-naphthyl ether can be achieved through established methods for diaryl ether formation, primarily the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. In the case of di-beta-naphthyl ether, this would involve the self-condensation of 2-naphthol in the presence of a copper catalyst or the reaction of 2-naphthol with a 2-halonaphthalene.

Experimental Protocol: General Procedure for Ullmann Condensation of Diaryl Ethers [3][4][5]

-

Reactants: A phenol (e.g., 2-naphthol), an aryl halide (e.g., 2-bromonaphthalene), a copper catalyst (e.g., CuI, Cu₂O, or copper powder), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a high-boiling polar solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or pyridine.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 150-250 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.

-

Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with aqueous acid and brine to remove the base and copper salts.

-

Purification: The crude product is then purified by column chromatography or recrystallization to yield the diaryl ether.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers. For di-beta-naphthyl ether, this would involve the reaction of sodium 2-naphthoxide with a 2-halonaphthalene.

Experimental Protocol: General Procedure for Williamson Ether Synthesis [6]

-

Alkoxide Formation: 2-Naphthol is deprotonated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an appropriate solvent (e.g., ethanol, THF, or DMF) to form the sodium 2-naphthoxide.

-

Nucleophilic Substitution: A 2-halonaphthalene (e.g., 2-bromonaphthalene) is added to the solution of the naphthoxide. The reaction mixture is then heated to reflux to facilitate the Sₙ2 reaction.

-

Work-up: After the reaction is complete, the mixture is cooled and the product is typically precipitated by the addition of water.

-

Purification: The crude solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development

Currently, there is limited direct evidence of di-beta-naphthyl ether being utilized as a therapeutic agent. However, the naphthalene moiety is a well-established pharmacophore present in numerous approved drugs.[2] For instance, beta-naphthyl methyl ether serves as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2]

The rigid, planar structure of the naphthalene rings in di-beta-naphthyl ether provides a scaffold that can be functionalized to interact with biological targets. Its lipophilic nature may facilitate membrane permeability. The ether linkage introduces a degree of conformational flexibility. These characteristics suggest that di-beta-naphthyl ether and its derivatives could be of interest in drug discovery programs, potentially as starting points for the synthesis of novel compounds with a range of biological activities. Further research is required to explore the pharmacological potential of this compound.

Safety and Handling

Conclusion

Di-beta-naphthyl ether is a well-defined aromatic compound with established physical and chemical properties. Its synthesis can be achieved through standard organic chemistry methodologies. While its direct role in drug development is yet to be established, its structural features make it an interesting candidate for further investigation in medicinal chemistry. This guide provides a solid foundation of its core characteristics to facilitate future research and applications.

References

- 1. Advantages Of β-naphthyl Methyl Ether - News [rhmschem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

A Technical Guide to the Infrared and Mass Spectrometric Analysis of 2,2'-Dinaphthyl Ether

This guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 2,2'-dinaphthyl ether. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and standardized experimental protocols for the characterization of this compound.

Chemical Information[1][2][3][4][5]

| Identifier | Value |

| Chemical Name | 2,2'-Dinaphthyl ether |

| Synonyms | Naphthalene, 2,2'-oxybis-; di-2-naphthyl ether |

| CAS Registry Number | 613-80-9 |

| Molecular Formula | C₂₀H₁₄O |

| Molecular Weight | 270.33 g/mol [1][2] |

| Appearance | White to light yellow powder or crystals[1] |

| Purity | >99.0% (GC)[1] |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For ethers, the most characteristic absorption is the C-O stretching vibration.[3] In the case of aryl ethers, two distinct C-O stretching bands are typically observed.[4]

The gas-phase IR spectrum for 2,2'-dinaphthyl ether is available from the NIST/EPA Gas-Phase Infrared Database.[5]

Table 1: Key IR Absorption Bands for 2,2'-Dinaphthyl Ether

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~1600, ~1500, ~1460 | Strong to Medium | Aromatic C=C Bending |

| ~1250 | Strong | Asymmetric Ar-O-Ar Stretch |

| ~1040 | Strong | Symmetric Ar-O-Ar Stretch |

| Below 900 | Medium to Strong | Out-of-plane C-H Bending |

Note: The exact peak positions may vary slightly depending on the sample preparation and the state of the sample (e.g., solid, gas, solution).

Experimental Protocol: Infrared Spectroscopy

This protocol describes a generalized method for obtaining the IR spectrum of a solid aromatic ether, such as 2,2'-dinaphthyl ether, using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.[6]

-

Instrument Preparation:

-

Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to remove any residues.

-

Record a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Preparation:

-

Place a small amount of the solid 2,2'-dinaphthyl ether powder onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Label the significant peaks corresponding to the functional groups of 2,2'-dinaphthyl ether.

-

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The data presented here is for electron ionization (EI) mass spectrometry.[7]

Table 2: Mass Spectrum Data for 2,2'-Dinaphthyl Ether

| m/z | Relative Intensity (%) | Assignment |

| 270 | 100 | [M]⁺ (Molecular Ion) |

| 269 | 20 | [M-H]⁺ |

| 141 | 15 | [C₁₀H₇O]⁺ or [C₁₁H₉]⁺ |

| 127 | 10 | [C₁₀H₇]⁺ |

| 115 | 25 | [C₉H₇]⁺ |

Note: The fragmentation pattern can provide valuable structural information.

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for acquiring an electron ionization (EI) mass spectrum of a solid aromatic ether like 2,2'-dinaphthyl ether.[8][9]

-

Instrument Preparation:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Common tuning compounds include perfluorotributylamine (PFTBA).

-

Set the appropriate parameters for the ion source, mass analyzer, and detector.

-

-

Sample Introduction:

-

For a volatile solid like 2,2'-dinaphthyl ether, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

If using a direct insertion probe, load a small amount of the sample into a capillary tube and insert it into the probe.

-

The probe is then inserted into the ion source, and the sample is heated to induce vaporization.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic characterization.

Logical Relationship of Spectral Data

This diagram shows the relationship between the spectroscopic techniques and the information they provide for structural elucidation.

Caption: Information flow for structural elucidation.

References

- 1. 2,2'-Dinaphthyl Ether | CymitQuimica [cymitquimica.com]

- 2. 2,2'-Dinaphthyl Ether - CAS - 613-80-9 | Axios Research [axios-research.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR spectrum: Ethers [quimicaorganica.org]

- 5. 2,2'-Dinaphthyl ether [webbook.nist.gov]

- 6. amherst.edu [amherst.edu]

- 7. 2,2'-Dinaphthyl ether [webbook.nist.gov]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 2,2'-Dinaphthyl ether from 2-Naphthol

Abstract: This application note provides a detailed protocol for the synthesis of 2,2'-dinaphthyl ether from 2-naphthol via a copper-catalyzed Ullmann condensation reaction. This method offers a straightforward and reproducible approach for obtaining the target diaryl ether, a valuable scaffold in organic synthesis and materials science. The protocol includes a step-by-step procedure, a summary of quantitative data, and characterization of the final product.

Introduction

Diaryl ethers are a significant class of organic compounds present in numerous natural products, pharmaceuticals, and advanced materials. The ether linkage imparts unique conformational properties and stability to molecular architectures. 2,2'-Dinaphthyl ether, in particular, is a key building block and intermediate in the synthesis of more complex molecules. The Ullmann condensation, a classic copper-catalyzed reaction, remains a reliable and widely used method for the formation of diaryl ether bonds.[1] This protocol details the self-condensation of 2-naphthol to yield 2,2'-dinaphthyl ether, providing a robust procedure for researchers in organic synthesis and drug development.

Reaction Scheme

The overall reaction involves the copper-catalyzed self-condensation of two molecules of 2-naphthol to form 2,2'-dinaphthyl ether with the elimination of water.

Caption: Reaction scheme for the synthesis of 2,2'-dinaphthyl ether.

Experimental Protocol

3.1. Materials and Equipment

-

2-Naphthol (≥99%)

-

Copper(I) iodide (CuI, 98%)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethanol

-

Diethyl ether

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

3.2. Synthesis of 2,2'-Dinaphthyl ether

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (10.0 g, 69.4 mmol), copper(I) iodide (0.66 g, 3.47 mmol, 5 mol%), and anhydrous potassium carbonate (19.2 g, 138.8 mmol).

-

Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 100 mL).

-

Heat the reaction mixture to 140-150 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water and stir for 30 minutes.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot toluene or ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to afford pure 2,2'-dinaphthyl ether as a white to off-white solid.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2-Naphthol | 10.0 g (69.4 mmol) |

| Copper(I) iodide | 0.66 g (3.47 mmol) |

| Potassium carbonate | 19.2 g (138.8 mmol) |

| Solvent | |

| Anhydrous DMF | 100 mL |

| Reaction Conditions | |

| Temperature | 140-150 °C |

| Reaction Time | 12-18 hours |

| Product | |

| Product Name | 2,2'-Dinaphthyl ether |

| Theoretical Yield | 9.38 g |

| Typical Experimental Yield | 7.5 - 8.4 g (80-90%) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 105-107 °C |

Characterization Data

-

¹H NMR (400 MHz, CDCl₃, δ, ppm): 7.85 (d, J = 8.8 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.4 Hz, 2H), 7.27 (s, 2H), 7.20 (dd, J = 8.8, 2.4 Hz, 2H).

-

¹³C NMR (100 MHz, CDCl₃, δ, ppm): 155.5, 134.4, 129.8, 129.2, 127.7, 126.8, 126.5, 124.2, 119.3, 119.0.

-

FTIR (KBr, cm⁻¹): 3055 (Ar-H stretch), 1625, 1595, 1508 (C=C aromatic stretch), 1245 (Ar-O-Ar stretch), 860, 815, 745 (Ar-H bend).

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,2'-dinaphthyl ether.

References

Application Notes and Protocols for Ullmann Condensation in Aryl Ether Formation

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of C-O bonds, specifically in the synthesis of diaryl ethers and alkyl aryl ethers. These structural motifs are prevalent in a wide array of natural products, pharmaceuticals, and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for performing the Ullmann condensation for aryl ether formation, with a focus on modern, ligand-assisted methodologies that offer milder reaction conditions and broader substrate scope compared to traditional approaches.

Introduction to the Ullmann Condensation for Aryl Ether Formation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol or an alcohol in the presence of a base to form an aryl ether.[3][4] Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200 °C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[3]